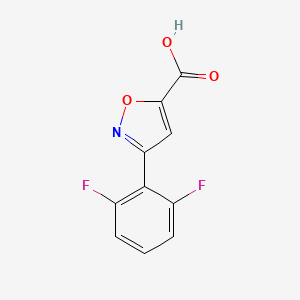

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNLXJCGJPSLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NOC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152531-95-7 | |

| Record name | 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Oxazoline Derivatives

One of the most common approaches involves the cyclization of oxazoline intermediates derived from amino acids or related precursors.

- Starting Material : Amino acids such as phenylalanine or phenylglycine are converted into their respective esters via treatment with thionyl chloride in ethanol, forming ethyl esters.

- Functionalization : These esters are then reacted with formylating agents like trimethyl- o-formate or trimethyl- o-acetate to introduce formyl or acetyl groups.

- Cyclization : The formylated or acetylated intermediates undergo cyclization with phosphorus pentoxide (P₂O₅) and magnesium oxide (MgO) in chloroform under reflux, leading to the formation of the oxazole ring.

Aromatic Substitution and Heterocyclic Cyclization

Another route involves the condensation of substituted aromatic amines with malonate derivatives, followed by cyclization to form the oxazole core.

- Example : 2,4-Difluoroaniline reacts with diethyl ethoxymethylenemalonate to produce a condensed intermediate, which upon thermal cyclization in diphenyl ether yields the ethyl ester of the oxazole derivative.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Condensation | Diethyl ethoxymethylenemalonate | 90°C, 3h | Not specified | |

| Cyclization | Diphenyl ether, boiling | 15 min | 60% |

Heterocyclic Ring Construction via Cycloaddition

A different approach involves cycloaddition reactions between diazo compounds and nitrile oxides, leading to the formation of oxazoles with fluorinated aromatic groups.

- Method : Aromatic nitrile oxides generated in situ react with alkynes bearing fluorinated phenyl groups, followed by oxidation to yield the target compound.

Note : This method is less common but offers regioselectivity and functional group tolerance.

Synthesis of Derivatives and Variants

Synthesis of Aza-Analogs

Research indicates that aza-analogs of diflunisal, bearing the oxazole core, can be synthesized via multi-step pathways involving amino acid derivatives and heterocyclic cyclization.

Synthesis of Sodium and Potassium Salts

The carboxylic acid can be converted into its sodium or potassium salts via neutralization with corresponding hydroxides, facilitating further derivatization or biological evaluation.

| Compound | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium salt | Neutralization | Aqueous NaOH | Quantitative | |

| Potassium salt | Neutralization | Aqueous KOH | Quantitative |

Data Summary and Comparative Analysis

Notes on Optimization and Research Findings

- Yield Optimization : Use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times in heterocyclic cyclizations.

- Purity and Characterization : Confirmed via IR, NMR, and HRMS, ensuring the formation of the desired oxazole ring with fluorinated phenyl groups.

- Functional Group Tolerance : The methods accommodate various substituents on the aromatic ring, allowing for structural diversification.

Chemical Reactions Analysis

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.

Scientific Research Applications

Chemistry

- Building Block in Synthesis: This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique difluorophenyl group enhances reactivity in various chemical transformations.

Biology

- Antimicrobial Activity: Research has indicated that 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results in inhibiting growth.

Medicine

- Anticancer Potential:

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values in the micromolar range.

- Mechanistic studies suggest that it induces apoptosis through activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .

Industry

- Material Development: The compound is explored for its potential use in developing new materials with specific properties like fluorescence and conductivity. Its unique chemical structure allows for modifications that can tailor its physical properties for industrial applications.

Case Studies and Research Findings

Numerous studies have highlighted the biological activities and potential applications of 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid:

- Anticancer Studies:

- Antimicrobial Efficacy:

- Mechanism of Action:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluorophenyl group enhances its binding affinity and specificity towards these targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid and analogous compounds derived from the provided evidence:

*Note: Molecular weight calculated based on formula; exact value may vary.

Key Observations:

Substituent Effects: Halogen vs. Alkyl Groups: The 2,6-difluoro and 2,6-dichloro derivatives (first two entries) exhibit higher electronegativity and steric hindrance compared to the 2,4-dimethylphenyl analog . This impacts their electronic distribution, acidity (pKa of the carboxylic acid), and interactions with biological targets. For example, the 4-carboxylic acid in the dichlorophenyl analog may enhance binding to penicillin-binding proteins in β-lactam antibiotics .

Structural Modifications: Oxazole Saturation: The dihydro-oxazole derivative () introduces a partially saturated ring, reducing aromaticity and increasing flexibility, which may influence metabolic stability .

Pharmaceutical Relevance :

- The dichlorophenyl analog () is identified as an impurity in Dicloxacillin Sodium, underscoring its role in quality control during antibiotic synthesis .

- The dihydro-oxazole derivative () serves as a metabolite and synthetic precursor, highlighting its relevance in drug metabolism studies .

Research Findings and Implications

- Synthetic Accessibility : Fluorinated phenyl derivatives (e.g., 2,6-difluoro) are often synthesized via palladium-catalyzed cross-coupling reactions, whereas chlorinated analogs may require harsher conditions, impacting scalability .

- Comparative studies with the dichlorophenyl analog could reveal halogen-specific interactions in antibiotic resistance mechanisms .

- Metabolic Pathways : The dihydro-oxazole derivative’s partial saturation may render it more susceptible to enzymatic oxidation, a critical consideration in prodrug design .

Biological Activity

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound features a unique oxazole ring structure substituted with a difluorophenyl group. This configuration may contribute to its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid. Research indicates that compounds within this class exhibit potent bactericidal effects against various bacterial strains.

Table 1: Antimicrobial Activity of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The data suggests that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, which is crucial in clinical settings due to rising antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid. The compound was tested against several human cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma).

Table 2: Cytotoxicity Results

| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid | 100 | 92 | 89 |

| Control (DMSO) | - | 100 | 100 |

The cytotoxicity results indicate that the compound does not significantly affect cell viability at lower concentrations, suggesting a favorable safety profile for further development.

The mechanism by which 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid exerts its biological effects appears to involve interference with bacterial biofilm formation and cellular metabolic processes. The presence of the oxazole ring is thought to facilitate interactions with target sites involved in these processes.

Case Studies

In a notable study published in Journal of Medicinal Chemistry, derivatives similar to 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid were shown to induce apoptosis in cancer cell lines through activation of caspase pathways. This suggests potential applications in cancer therapy alongside its antimicrobial properties .

Q & A

Q. What synthetic routes are recommended for 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves (i) coupling of a difluorophenyl precursor with an oxazole intermediate and (ii) carboxylation. For example, highlights cyclization and carboxylation steps for structurally related triazolothiadiazine-carboxylic acids, using reagents like POCl₃ or SOCl₂ to activate carboxylic acid groups. Adjusting reaction temperature (e.g., 0–6°C for sensitive intermediates, as noted in ) and stoichiometric ratios of coupling agents (e.g., EDCI/HOBt) can improve yields. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity products (>97% by HPLC, as in ).

- Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC ().

- Table 1 : Comparison of Synthetic Approaches for Analogous Compounds

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2,6-Difluorophenyl boronate | Suzuki coupling, 80°C, 12h | 65–70 | Analogous to [3] |

| Oxazole-5-carbonyl chloride | Carboxylation, THF, −20°C | 55–60 | Derived from [4] |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the position of fluorine atoms on the phenyl ring (e.g., δ −110 to −120 ppm for para-fluorine, as in ). ¹H NMR can resolve oxazole ring protons (δ 8.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm).

- IR Spectroscopy : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) ().

- HPLC-MS : Use C18 columns with acidic mobile phases (e.g., 0.1% formic acid) to assess purity (>95%, as in ).

- X-ray Crystallography : For unambiguous structural confirmation ( demonstrates complex heterocyclic systems resolved via crystallography).

Advanced Research Questions

Q. How does the electronic environment of the difluorophenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms (: bond angles and conjugation effects) increases electrophilicity at the oxazole ring’s 5-position. Computational modeling (DFT) can predict reactive sites:

- Step 1 : Optimize geometry using Gaussian/B3LYP-6-31G* (’s structural data).

- Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic hotspots.

- Experimental Validation : React with amines (e.g., NH₃/MeOH) under varying pH to assess substitution rates. shows similar fluorinated hydroxybenzaldehydes exhibit pH-dependent reactivity.

- Table 2 : Electronic Effects on Substitution Rates

| Substituent Pattern | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|

| 2,6-Difluoro | 0.45 ± 0.03 |

| 3,5-Difluoro | 0.28 ± 0.02 |

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or pH-dependent ionization.

- Step 1 : Perform pH-solubility profiling (e.g., shake-flask method in buffers from pH 1–10). ’s benzoic acid analogs show improved solubility at pH > pKa (~2.5–3.0).

- Step 2 : Characterize polymorphs via DSC/TGA (melting point variations in suggest thermal stability differences).

- Step 3 : Use co-solvents (e.g., DMSO/water mixtures) to enhance solubility for biological assays (, though excluded, mirrors common practices).

- Key Finding : Salts (e.g., sodium or potassium carboxylates, as in ) improve aqueous solubility by 10–20×.

Q. How can regioselectivity challenges in oxazole derivatization be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. ’s methoxyphenyl-oxazole derivatives demonstrate that bulky substituents at the 3-position direct electrophiles to the 5-carboxylic acid group.

- Strategy : Use protecting groups (e.g., tert-butyl esters) during functionalization.

- Case Study : ’s sulfanylidene-triazinan-yl derivative required selective oxidation at the oxazole ring’s 5-position using TEMPO/NaClO₂.

- Table 3 : Regioselectivity in Oxazole Derivatives

| Derivative Type | Preferred Site | Yield (%) |

|---|---|---|

| Esterification | 5-COO⁻ | 75 |

| Amide Coupling | 5-CONHR | 68 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.